molecular formula C8H14Cl2N2 B6201495 2-(aminomethyl)-4-methylaniline dihydrochloride CAS No. 116599-08-7

2-(aminomethyl)-4-methylaniline dihydrochloride

Cat. No.: B6201495
CAS No.: 116599-08-7
M. Wt: 209.11 g/mol
InChI Key: BOKDNDXCVUDPPJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methylaniline dihydrochloride (Molecular Formula: C₈H₁₂N₂) is a versatile organic compound that serves as a critical bis-nucleophilic synthon in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles . Its molecular structure features both a primary aromatic amine and a primary benzylamine group, which can act in concert to participate in annulation reactions. This compound is a salt form, offering improved stability and solubility for handling in various experimental setups. Its primary research value lies in its application as a precursor for the synthesis of privileged scaffolds in medicinal chemistry. It is especially employed in innovative annulation reactions with electrophilically activated nitroalkanes to afford 3,4-dihydroquinazolines . This heterocyclic core is a structure of high importance, found in numerous natural products and synthetic compounds with documented cytotoxic, antifungal, and insecticidal activities . The transformation proceeds via an initial reaction with a phosphorylated nitronate species to form an amidinium intermediate, which then undergoes an intramolecular 6- exo-trig cyclization to furnish the dihydroquinazoline ring system . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

116599-08-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

2-(aminomethyl)-4-methylaniline;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-3-8(10)7(4-6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H

InChI Key

BOKDNDXCVUDPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CN.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 4 Methylaniline Dihydrochloride

Established Synthetic Pathways and Precursors

The synthesis of 2-(aminomethyl)-4-methylaniline dihydrochloride (B599025) can be approached through several strategic pathways, each with its own set of precursors and reaction conditions. These routes typically involve the construction of the key C-N bond of the aminomethyl group and the reduction of a suitable functional group to the desired amine.

Alkylation-based Approaches in the Synthesis of 2-(aminomethyl)-4-methylaniline dihydrochloride

Alkylation-based approaches offer a direct method for the introduction of the aminomethyl group. One plausible strategy involves the reaction of a suitable precursor, such as 2-halomethyl-4-methylaniline, with an amino source. However, direct alkylation of the aniline (B41778) nitrogen can be a competing reaction. A more controlled approach often involves the use of a protected aniline derivative or the alkylation of a precursor that already contains a nitrogen-containing functional group at the desired position.

A common precursor for such an approach is a benzylic halide, for instance, 2-bromomethyl-4-methyl-1-nitrobenzene. The synthesis of this precursor can be initiated from 4-methyl-2-nitrotoluene. The benzylic position can be brominated using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting 2-bromomethyl-4-methyl-1-nitrobenzene can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, to introduce the aminomethyl group. The final step would then involve the reduction of the nitro group to the corresponding aniline.

StepReactantReagent(s)Product
14-Methyl-2-nitrotolueneN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)2-(Bromomethyl)-1-methyl-4-nitrobenzene
22-(Bromomethyl)-1-methyl-4-nitrobenzeneAmmonia or protected amine2-(Aminomethyl)-1-methyl-4-nitrobenzene
32-(Aminomethyl)-1-methyl-4-nitrobenzeneReducing agent (e.g., H2/Pd/C, Fe/HCl)2-(Aminomethyl)-4-methylaniline
42-(Aminomethyl)-4-methylanilineHClThis compound

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. chemrevlett.comchemicalbook.com In the context of synthesizing 2-(aminomethyl)-4-methylaniline, this strategy would typically involve the reductive amination of a suitable aldehyde precursor, namely 4-methyl-2-nitrobenzaldehyde (B1297905) or 4-methyl-2-aminobenzaldehyde, with ammonia. nih.govresearchgate.net

The synthesis of the key precursor, 4-methyl-2-nitrobenzaldehyde, can be accomplished through various routes. One common method is the nitration of p-tolualdehyde. researchgate.net The subsequent reductive amination of 4-methyl-2-nitrobenzaldehyde with ammonia would proceed through the in-situ formation of an imine, which is then reduced to the amine. chemicalbook.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 over a metal catalyst like palladium or nickel). chemrevlett.comsemanticscholar.org A significant advantage of this approach is that the reduction of the imine and the nitro group can sometimes be achieved simultaneously, leading to a more convergent synthesis.

Alternatively, the nitro group of 4-methyl-2-nitrobenzaldehyde can be first reduced to an amino group to yield 2-amino-4-methylbenzaldehyde (B1282652). This can be accomplished using reducing agents like iron in acidic media (e.g., Fe/HCl or Fe/AcOH). nih.gov The resulting 2-amino-4-methylbenzaldehyde can then undergo reductive amination with ammonia to furnish the target compound.

Another viable precursor for a reductive strategy is 4-methyl-2-nitrobenzonitrile. rsc.org The nitrile group can be reduced to a primary amine, and concurrently, the nitro group can be reduced to an aniline. Catalytic hydrogenation is a powerful tool for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.org The choice of catalyst and reaction conditions is crucial to achieve the desired chemoselectivity.

PrecursorKey TransformationReagents/Catalysts
4-Methyl-2-nitrobenzaldehydeReductive amination with ammoniaH2, Pd/C or other metal catalysts; NaBH4, NaBH3CN
4-Methyl-2-nitrobenzonitrileCatalytic hydrogenationH2, Pd/C, Raney Ni, PtO2

Multistep Annulation Sequences Involving this compound Precursors

While multistep annulation sequences are powerful strategies for the synthesis of complex heterocyclic and carbocyclic systems, their application in the direct synthesis of relatively simple, non-cyclic structures like 2-(aminomethyl)-4-methylaniline is not a commonly reported or logical approach. Annulation reactions, by definition, involve the formation of a new ring. As the target molecule is a substituted aniline without any newly formed ring as a core structural feature, annulation sequences are generally not the preferred synthetic route. The more direct and efficient methods described in the preceding sections, such as alkylation and reductive amination of appropriately functionalized precursors, are the established and practical methodologies for the synthesis of this compound.

Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure safety, efficiency, cost-effectiveness, and high product quality. Key areas of consideration include the use of continuous manufacturing technologies and the careful selection and optimization of catalyst systems and reaction conditions.

Continuous Flow Reactor Applications in this compound Production

Continuous flow chemistry offers significant advantages for the industrial production of fine chemicals, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. beilstein-journals.org The synthesis of 2-(aminomethyl)-4-methylaniline, particularly steps involving hazardous reagents or highly exothermic reactions, can benefit from the implementation of continuous flow reactors.

For instance, the reduction of a nitroaromatic precursor, a common step in the synthesis of anilines, is often highly exothermic. beilstein-journals.org Performing this reduction in a continuous flow reactor allows for precise temperature control, minimizing the risk of thermal runaways and improving the safety of the process. Similarly, catalytic hydrogenations can be efficiently carried out in packed-bed flow reactors, where the catalyst is immobilized, facilitating easy separation from the product stream and enabling catalyst reuse. bohrium.com

A potential continuous flow process for the synthesis of 2-(aminomethyl)-4-methylaniline could involve the following steps:

Continuous Nitration: A flow reactor could be used for the nitration of a suitable toluene (B28343) derivative to introduce the nitro group, allowing for better control over this typically fast and exothermic reaction.

Continuous Reduction/Amination: The subsequent reduction of the nitro group and/or the reductive amination of a carbonyl precursor could be performed in a continuous hydrogenation reactor. This setup allows for high-pressure reactions to be conducted more safely than in large batch reactors. bohrium.com

The use of continuous flow technology can lead to higher yields and purities due to the precise control over reaction parameters such as temperature, pressure, and residence time.

Catalyst Systems and Reaction Condition Optimization for High Yield and Purity of this compound

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yield and purity of the final product. For the key transformations in the synthesis of 2-(aminomethyl)-4-methylaniline, such as nitro group reduction and reductive amination, a variety of catalyst systems can be employed.

For the selective reduction of a nitro group in the presence of other functional groups, catalysts based on noble metals like palladium, platinum, and rhodium are highly effective. researchgate.netresearcher.life Non-noble metal catalysts, such as those based on nickel, cobalt, or iron, offer a more cost-effective alternative and have been shown to be active for these transformations. nih.gov The choice of catalyst support (e.g., carbon, alumina, silica) can also significantly influence the catalyst's activity and selectivity. acs.orgacs.org

The optimization of reaction conditions involves a systematic study of parameters such as temperature, pressure, solvent, and reactant concentrations. For example, in a catalytic hydrogenation, increasing the hydrogen pressure can enhance the reaction rate, but it may also lead to over-reduction or side reactions if not carefully controlled. The choice of solvent can affect the solubility of reactants and the catalyst's performance.

The following table summarizes some catalyst systems and conditions that have been reported for the reduction of nitroarenes and reductive amination of aromatic aldehydes, which are relevant to the synthesis of the target compound.

Reaction TypeCatalystSupportReducing AgentTemperature (°C)Pressure (bar)Reference
Nitroarene ReductionPdCarbon (C)H2Room Temp - 1001 - 50 researchgate.netacs.org
Nitroarene ReductionPtCerium(IV) oxide (CeO2)H2Room Temp1 acs.org
Nitroarene ReductionNiAlumina (Al2O3)H2100 - 20010 - 50 researcher.life
Reductive AminationPtSilica (SiO2)H230- bohrium.com
Reductive AminationCo-based compositesSilica (SiO2)H2100 - 150100 - 150 researchgate.net
Reductive AminationRuCl2(PPh3)3-H213040 researchgate.net

By carefully selecting the synthetic pathway and optimizing the reaction conditions and catalyst systems, it is possible to develop a robust and efficient process for the industrial-scale production of this compound with high yield and purity. The adoption of continuous flow technology can further enhance the safety and efficiency of the manufacturing process.

Salt Formation and Stabilization of this compound

The formation of a dihydrochloride salt of 2-(aminomethyl)-4-methylaniline is a critical step in its synthesis, enhancing the compound's stability and facilitating its handling and storage. This process involves the protonation of the two basic amino groups present in the molecule—the aromatic aniline and the aliphatic aminomethyl group—by hydrochloric acid. While specific literature detailing the salt formation and stabilization of this particular compound is not extensively available, general principles of amine salt formation and methodologies for analogous compounds provide a framework for this process.

A common and effective method for preparing hydrochloride salts of organic amines involves the treatment of the free base with hydrochloric acid in a suitable solvent. For instance, a general process for forming hydrohalide salts of organic amines includes dissolving or suspending the free base in a protic solvent, such as a C1-C6 alkyl alcohol (e.g., methanol (B129727), ethanol, or isopropanol), followed by the addition of a hydrohalogenic acid.

In a procedure analogous to the synthesis of other aniline derivatives, the formation of the dihydrochloride salt can be integrated into the final steps of the synthesis of the parent compound. For example, after the synthesis of a related bromo-aniline derivative, a hydrolysis step is carried out by refluxing the precursor with concentrated hydrochloric acid in a solvent like dioxane. This acidic workup not only facilitates the desired chemical transformation but also results in the formation of the hydrochloride salt of the final amine product.

A potential synthetic route to 2-(aminomethyl)-4-methylaniline involves the reduction of 2-amino-5-methylbenzonitrile. Following the successful reduction to the free base, 2-(aminomethyl)-4-methylaniline, the subsequent step would be its conversion to the dihydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent and then introducing hydrochloric acid. The acid can be added as a gas, an aqueous solution, or dissolved in an inert solvent like dioxane or diethyl ether. The choice of solvent and the method of acid addition can influence the crystallization process and the physical characteristics of the resulting salt.

The stabilization of the dihydrochloride salt is primarily achieved through its crystalline structure. The formation of a stable crystal lattice minimizes the compound's exposure to environmental factors such as moisture and oxygen, which could lead to degradation. The process of crystallization is therefore crucial. After the addition of hydrochloric acid, the dihydrochloride salt typically precipitates from the solution. The reaction mixture may be cooled to enhance the yield of the crystalline product. The resulting solid is then collected by filtration, washed with a suitable solvent to remove any impurities, and dried under vacuum.

The stability of the final salt form is a key consideration, particularly for pharmaceutical applications. While specific stability data for this compound is not readily found in public literature, the conversion to a salt form is a well-established strategy to improve the shelf-life of amine-containing compounds. The solid, crystalline nature of the dihydrochloride salt generally imparts greater stability compared to the free base, which may be an oil or a less stable solid.

Table of Reaction Parameters for Amine Salt Formation

ParameterGeneral MethodConsiderations for this compound
Starting Material Free organic amine2-(aminomethyl)-4-methylaniline
Acid Hydrochloric acid (gas, aqueous, or in organic solvent)Two equivalents of HCl are required to form the dihydrochloride salt.
Solvent Protic (e.g., methanol, ethanol) or aprotic (e.g., dioxane, diethyl ether)The choice of solvent will affect the solubility of the free base and the salt, influencing crystallization.
Temperature Often performed at room temperature or below to facilitate precipitation.Cooling the reaction mixture can increase the yield of the precipitated salt.
Isolation Filtration of the precipitated salt.The collected solid should be washed with a non-polar solvent to remove residual acid and impurities.
Drying Under vacuum at a controlled temperature.To remove residual solvent without causing degradation of the salt.

Chemical Reactivity and Derivatization of 2 Aminomethyl 4 Methylaniline Dihydrochloride

Nucleophilic Characteristics and Reaction Pathways

The two primary amine functionalities in 2-(aminomethyl)-4-methylaniline dihydrochloride (B599025) are the primary sites for nucleophilic attack. The benzylic amine (-CH₂NH₂) is generally more basic and a stronger nucleophile than the aromatic amine (-NH₂) attached directly to the phenyl ring. This difference in reactivity allows for selective derivatization under controlled conditions.

Amination and Alkylation Reactions of 2-(aminomethyl)-4-methylaniline dihydrochloride

The amine groups of this compound readily undergo alkylation reactions with various alkylating agents. Reductive amination, a common method for N-alkylation, involves the reaction of the amine with a ketone or aldehyde in the presence of a reducing agent. google.com For instance, reacting the compound with a ketone under hydrogen pressure and in the presence of a noble metal catalyst can yield N-alkylated aromatic amines. google.com

Another approach is direct alkylation using alkyl halides. However, this method can lead to polyalkylation, where multiple alkyl groups are added to the nitrogen atom. youtube.com To achieve mono-alkylation, specific strategies and controlled reaction conditions are necessary. For example, visible-light-induced N-alkylation of anilines has been developed as a more eco-friendly method, avoiding the need for metallic catalysts or harsh reagents. nih.gov The reaction of related anilines, like 2-methylaniline, with methanol (B129727) in the presence of ferrite (B1171679) catalysts has been shown to produce N-methylated products selectively. cyberleninka.ru

Table 1: Overview of Alkylation Reactions for Amines

Reaction Type Reagents Potential Outcome
Reductive Amination Ketone/Aldehyde, H₂, Metal Catalyst Mono-N-alkylation
Direct Alkylation Alkyl Halide Mono- or Poly-N-alkylation

Acylation and Other Derivatization Strategies for Amine Functionalities in this compound

Acylation is a widely used strategy to derivatize amine functionalities, often employed to protect the amine group or to introduce new functional moieties. libretexts.orgiu.edu The reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. iu.edunih.gov This process can enhance the stability of the molecule and is a key step in the synthesis of many complex organic compounds. iu.edu

Various derivatization reagents have been developed to impart desirable properties to amine-containing molecules for analytical purposes, such as improving chromatographic separation or enhancing ionization efficiency in mass spectrometry. nih.govmdpi.com These reagents include Dansyl-Cl, Fmoc-Cl, and NBD-Cl, which react with primary and secondary amines to form stable derivatives. nih.govmdpi.com The choice of reagent often depends on the analytical technique being used and the desired properties of the resulting derivative. nih.gov Derivatization can significantly improve the detection and quantification of amine-containing metabolites in complex biological samples. nih.govnih.gov

Table 2: Common Derivatization Reagents for Amines

Reagent Reagent Type Application
Acyl Chlorides Acylating Agent Amide formation, protection
Acid Anhydrides Acylating Agent Amide formation, protection
Dansyl-Cl Derivatizing Agent HPLC, Fluorescence Detection
Fmoc-Cl Derivatizing Agent HPLC, UV Detection

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of 2-(aminomethyl)-4-methylaniline is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the aminomethyl group and the methyl group. wikipedia.orgtotal-synthesis.com Both groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgyoutube.com

The positions on the benzene (B151609) ring available for substitution are C3, C5, and C6.

Methyl group (at C4): This is an ortho, para-director. The para position is occupied by the aminomethyl group. It directs electrophiles to the C3 and C5 positions.

Aminomethyl group (at C2): This is also an ortho, para-director. The ortho position (C3) and para position (C5) are available.

Aniline (B41778) group (at C1): In its free base form, the amino group is a strong activating ortho, para-director. However, under the strongly acidic conditions often used for SEAr reactions (e.g., nitration or sulfonation), the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. libretexts.org To perform SEAr reactions while retaining the activating effect of the amino group, it is often protected via acylation to form an amide (acetanilide), which is less basic, remains an ortho, para-director, and reduces the reactivity of the ring to prevent unwanted side reactions. libretexts.org

Considering the combined directing effects of the methyl and aminomethyl groups, the most likely positions for electrophilic attack are C3 and C5, as they are ortho to both activating groups. Steric hindrance may influence the regioselectivity between these two positions. Common electrophilic aromatic substitution reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming sulfuric acid). total-synthesis.comyoutube.com

Oxidation and Reduction Chemistry of this compound

The aniline moiety of the molecule is susceptible to oxidation. Anilines can be oxidized by various reagents to form a range of products, including nitroso compounds, nitro compounds, and polymeric materials. The specific product depends on the oxidant and the reaction conditions.

Conversely, the molecule can be synthesized through reduction reactions. For instance, the corresponding nitroaromatic compound, 2-(aminomethyl)-4-methyl-1-nitrobenzene, could be reduced to form 2-(aminomethyl)-4-methylaniline. Common reagents for the reduction of aromatic nitro groups to amines include metals in acidic solution (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (H₂ with a Pd, Pt, or Ni catalyst). researchgate.net These methods are standard procedures in organic synthesis for the preparation of anilines. youtube.comresearchgate.net

Role as a Bis-Nucleophilic Synthon in Heterocyclic Synthesis

With two nucleophilic primary amine groups at the 1 and 2 positions relative to each other on a substituted benzene ring, 2-(aminomethyl)-4-methylaniline is a valuable bis-nucleophilic synthon for the synthesis of nitrogen-containing heterocyclic compounds. beilstein-journals.org This structural motif can react with various electrophilic partners containing two electrophilic centers to form fused heterocyclic systems.

For example, reaction with 1,2-dicarbonyl compounds (like α-diketones) or their equivalents can lead to the formation of substituted quinoxalines. Similarly, reactions with phosgene (B1210022) or its equivalents could yield benzimidazolones, while reaction with carbon disulfide could produce benzimidazole-2-thiones. The ability to form various ring systems makes this compound a versatile precursor in medicinal chemistry and materials science, where heterocyclic structures are prevalent. nih.govscirp.org

Table 3: Potential Heterocyclic Systems from 2-(aminomethyl)-4-methylaniline

Electrophilic Reagent Resulting Heterocycle Core
α-Diketones (e.g., glyoxal) Quinoxaline
Phosgene / Equivalents Benzimidazolone
Carbon Disulfide Benzimidazole-2-thione

Applications of 2 Aminomethyl 4 Methylaniline Dihydrochloride in Advanced Materials and Catalysis

Precursor in Polymer and Resin Chemistry

The bifunctional nature of 2-(aminomethyl)-4-methylaniline, possessing two distinct amine groups with different reactivities, makes it a valuable monomer and building block in the synthesis of novel polymers and resins. The dihydrochloride (B599025) salt form ensures stability and can be readily converted to the free amine for polymerization reactions.

Synthesis of Functional Polymers Utilizing 2-(aminomethyl)-4-methylaniline dihydrochloride

The presence of both a primary aliphatic amine (aminomethyl) and a primary aromatic amine (aniline) allows for selective polymerization strategies. For instance, the more nucleophilic aliphatic amine can be selectively reacted under certain conditions, leaving the less reactive aromatic amine available for subsequent functionalization or cross-linking. This differential reactivity is key to creating well-defined polymer architectures.

Polyaniline (PANI) and its derivatives are a significant class of conducting polymers. nih.govmdpi.comrsc.orgresearchgate.net The incorporation of monomers like 2-(aminomethyl)-4-methylaniline can introduce specific functionalities, potentially enhancing solubility, processability, and providing sites for further chemical modifications. The synthesis of copolymers of 2-methylaniline with other monomers like aniline (B41778) and 2-aminobenzoic acid has been explored to tailor the properties of the resulting polymers. While direct polymerization studies of 2-(aminomethyl)-4-methylaniline are not extensively documented, the principles of aniline polymerization suggest its potential to form functional conductive polymers. nih.govmdpi.com

Table 1: Potential Polymer Architectures from 2-(aminomethyl)-4-methylaniline

Polymer TypePotential Monomer RoleResulting Polymer Characteristics
PolyamidesDiamine monomerEnhanced thermal stability and mechanical properties due to aromatic backbone.
PolyimidesDiamine monomerHigh-performance polymers with excellent thermal and chemical resistance.
Functional PolyanilinesCo-monomerModified conductivity, improved solubility, and sites for post-polymerization modification.

Development of Advanced Resins and Cross-linking Agents from this compound

Aromatic amines are widely used as curing agents or hardeners for epoxy resins, leading to thermosets with high thermal stability, chemical resistance, and mechanical strength. threebond.co.jpcnrs.fr The dual amine functionality of 2-(aminomethyl)-4-methylaniline makes it a candidate for a cross-linking agent. The reaction of the amine groups with the epoxide rings of the resin leads to the formation of a rigid three-dimensional network. The structure of the amine, including its aromaticity and the presence of the flexible aminomethyl group, can influence the curing kinetics and the final properties of the cured resin. nih.gov

The use of amine-functional compounds to modify and improve the mechanical and thermal properties of cured epoxy resins is a well-established strategy. researchgate.net While specific data on this compound in this application is limited, related compounds like bis(aminomethyl)cyclohexane are used in epoxy resin curing formulations. google.com

Table 2: Expected Properties of Epoxy Resins Cured with 2-(aminomethyl)-4-methylaniline

PropertyExpected Influence of the Curing Agent
Glass Transition Temperature (Tg)High, due to the rigid aromatic structure.
Mechanical StrengthPotentially high, benefiting from the aromatic backbone.
Chemical ResistanceGood, characteristic of amine-cured epoxies.
Curing ProfileMay exhibit a two-stage curing process due to differential amine reactivity.

Coordination Chemistry and Ligand Design with this compound

The nitrogen atoms of the two amine groups in 2-(aminomethyl)-4-methylaniline possess lone pairs of electrons, making the molecule an excellent candidate for a chelating ligand in coordination chemistry. The spatial arrangement of these donor atoms allows it to bind to a single metal center, forming a stable chelate ring.

Synthesis of Metal Complexes Utilizing this compound as a Ligand

As a bidentate ligand, 2-(aminomethyl)-4-methylaniline can coordinate with a variety of transition metal ions to form stable complexes. impactfactor.orgresearchgate.netscirp.orgscielo.br The synthesis of such complexes typically involves the reaction of a metal salt with the free amine form of the ligand in a suitable solvent. The resulting coordination compounds can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. scielo.br The study of metal complexes with ligands derived from amine compounds is an active area of research due to their interesting structural and electronic properties. impactfactor.org

Chelation Behavior and Stability of 2-(aminomethyl)-4-methylaniline Metal Complexes

The formation of a five-membered chelate ring upon coordination of both amine groups to a metal center is expected to be thermodynamically favorable, a phenomenon known as the chelate effect. This enhanced stability makes these complexes robust and suitable for various applications. The electronic properties of the aromatic ring and the substituent groups can influence the electron-donating ability of the nitrogen atoms, thereby affecting the stability and reactivity of the metal complexes. The characterization of such complexes often involves techniques like IR and UV-Vis spectroscopy to confirm the coordination of the ligand to the metal ion. impactfactor.org

Catalytic Applications of this compound Derivatives

The metal complexes derived from 2-(aminomethyl)-4-methylaniline are promising candidates for catalytic applications. The ligand can be modified to tune the steric and electronic environment around the metal center, which in turn can influence the catalytic activity and selectivity.

While direct catalytic applications of complexes of 2-(aminomethyl)-4-methylaniline are not widely reported, related systems provide insights into their potential. For instance, ruthenium complexes with amine ligands have been shown to be effective catalysts for N-methylation of amines using methanol (B129727) as a C1 source. nih.gov Cobalt(II) complexes with Schiff base ligands have demonstrated catalytic activity in the reduction of toxic organic compounds like 4-nitrophenol (B140041) and 4-nitroaniline. researchcommons.org The combination of an aromatic amine and an aminomethyl group in the ligand framework of 2-(aminomethyl)-4-methylaniline could lead to novel catalytic properties in its metal complexes for a range of organic transformations.

Table 3: Potential Catalytic Applications of Metal Complexes with 2-(aminomethyl)-4-methylaniline Derivatives

Catalytic ReactionPlausible Role of the Metal Complex
Oxidation ReactionsActing as a redox catalyst.
Reduction ReactionsFacilitating hydride transfer or electron transfer. researchcommons.org
C-C and C-N Coupling ReactionsServing as a catalyst for cross-coupling reactions.
PolymerizationActing as an initiator or catalyst in polymerization processes.

Based on extensive searches for scientific literature and patents, there is currently no publicly available, specific information detailing the use of This compound in the design of catalysts, as a chiral auxiliary for stereoselective catalysis, or as a direct intermediate in the synthesis of specific, named dyes and pigments.

The structural features of 2-(aminomethyl)-4-methylaniline—namely its primary aromatic amine, its benzylamine (B48309) moiety, and its defined substitution pattern—suggest theoretical potential for these applications. Aromatic amines are foundational precursors for azo dyes, and chiral amines can be developed into ligands or auxiliaries for asymmetric synthesis. However, without documented research findings, any discussion of its specific applications would be speculative.

Therefore, the following sections on its applications in advanced materials, catalysis, and dye synthesis cannot be completed at this time with the required scientific accuracy and detail. Further research and publication in the field are needed to elucidate the specific roles of this compound.

Theoretical and Computational Investigations of 2 Aminomethyl 4 Methylaniline Dihydrochloride

Quantum Chemical Calculations (DFT, etc.) on the Electronic Structure of 2-(aminomethyl)-4-methylaniline dihydrochloride (B599025)

No specific data from quantum chemical calculations on the electronic structure of 2-(aminomethyl)-4-methylaniline dihydrochloride has been found in the reviewed literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound and its Derivatives

There are no available studies on molecular dynamics simulations or conformational analysis specifically for this compound or its immediate derivatives.

Predicting Reactivity and Reaction Mechanisms using Computational Chemistry

Specific computational predictions regarding the reactivity and reaction mechanisms of this compound are not present in the current scientific literature.

Advanced Analytical Characterization Techniques for Research on 2 Aminomethyl 4 Methylaniline Dihydrochloride Beyond Basic Identification

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of chemical reactions and the characterization of their products. nih.gov Unlike standard mass spectrometry, HRMS provides extremely precise mass measurements, which allows for the determination of elemental compositions and the differentiation between molecules with very similar nominal masses. nih.gov

In the synthesis of 2-(aminomethyl)-4-methylaniline dihydrochloride (B599025), HRMS can be employed for real-time reaction monitoring. By analyzing aliquots from the reaction mixture at various time points, researchers can track the consumption of reactants and the formation of the desired product, as well as any side products or intermediates. Techniques like data-dependent acquisition (DDA) and data-independent acquisition (DIA) are powerful strategies for these analyses. nih.gov DDA methods trigger fragmentation (MS²) of the most abundant ions, providing structural information, while DIA methods fragment all ions within a certain range, ensuring that no potential product is missed. nih.gov

For product elucidation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to fragment the parent ion of the target compound. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For 2-(aminomethyl)-4-methylaniline, this would involve identifying characteristic losses, such as the aminomethyl group or fragments of the aniline (B41778) ring.

Table 1: Hypothetical HRMS Data for Monitoring Synthesis

Compound Theoretical m/z [M+H]⁺ Observed m/z Mass Accuracy (ppm) Proposed Elemental Formula
Starting Material (e.g., 4-methyl-2-nitrobenzonitrile)163.0504163.0501-1.8C₈H₆N₂O₂
Intermediate (e.g., 2-(aminomethyl)-4-methylaniline)151.1235151.1232-2.0C₉H₁₅N₂
Final Product (2-(aminomethyl)-4-methylaniline)151.1235151.1236+0.7C₉H₁₅N₂
Potential Side Product (e.g., over-alkylation)165.1392165.1390-1.2C₁₀H₁₇N₂

Note: This table is illustrative. The actual m/z would correspond to the free base, as the dihydrochloride salt would dissociate in the ESI source.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

While basic ¹H and ¹³C NMR are standard for identity confirmation, advanced Nuclear Magnetic Resonance (NMR) techniques are critical for unambiguously determining complex molecular structures, especially when dealing with isomers or complex derivatives of 2-(aminomethyl)-4-methylaniline dihydrochloride. nih.gov Two-dimensional (2D) NMR experiments are particularly powerful for establishing connectivity between atoms. nih.govipb.pt

Key 2D NMR techniques and their applications include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. ipb.pt For the target molecule, COSY would show correlations between the aromatic protons on the aniline ring, and between the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the aminomethyl group, helping to assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹³C-¹H). ipb.pt This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). ipb.pt It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methylene protons to the aromatic carbons C2 and C1, confirming the position of the aminomethyl substituent.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. ipb.pt This is vital for determining stereochemistry and the conformation of molecules in solution. For derivatives or complexes of 2-(aminomethyl)-4-methylaniline, NOESY can reveal the spatial arrangement of different parts of the molecule. ipb.pt

Table 2: Expected 2D NMR Correlations for 2-(aminomethyl)-4-methylaniline

Proton Signal Expected COSY Correlations Expected HMBC Correlations (to Carbons)
H3H5C1, C2, C4, C5
H5H3, H6C1, C3, C4, C6
H6H5C2, C4, C5
-CH₂--NH₂C1, C2, C6
-CH₃(none)C3, C4, C5

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Processes (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, reagents, and byproducts, thereby allowing for accurate purity assessment. d-nb.info High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid additive like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). d-nb.info Detection is commonly performed using a UV detector, set to a wavelength where the aniline ring absorbs strongly. By running a calibrated standard, the exact purity of a synthetic batch can be determined. Chiral stationary phases can also be used in HPLC to separate enantiomers if a chiral derivative of the compound is synthesized. researchgate.netmst.edu

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For the analysis of 2-(aminomethyl)-4-methylaniline, it would typically be analyzed as the free base rather than the dihydrochloride salt. The analysis is often performed on a capillary column with a non-polar stationary phase. google.com A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of components in a mixture. d-nb.infogoogle.com GC is particularly effective for separating positional isomers that may be formed during synthesis. nih.gov

Table 3: Example Chromatographic Conditions for Purity Analysis

Parameter HPLC Method Example GC Method Example
Column C18, 150 x 4.6 mm, 5 µmDB-1MS, 30 m x 0.25 mm x 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °COven Program: 70 °C to 280 °C
Detection UV at 254 nmFID or Mass Spectrometry
Expected Retention Time Dependent on gradientDependent on temperature program

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. nih.gov When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. nih.gov Mathematical analysis of this pattern allows for the calculation of the electron density map, which in turn reveals the exact position of each atom in the crystal lattice. nih.gov

For this compound or its derivatives and metal complexes, X-ray crystallography can provide invaluable information, including:

Bond lengths and angles: Precise measurement of all interatomic distances and angles.

Conformation: The exact spatial arrangement (twist or torsion angles) of the molecule in the solid state. nih.govresearchgate.net

Intermolecular interactions: It reveals how molecules pack together in the crystal, showing details of hydrogen bonding, π–π stacking, and other non-covalent interactions that govern the solid-state properties. nih.govnih.gov

Absolute configuration: For chiral derivatives, it can unambiguously determine the stereochemistry. nih.gov

Structural studies on similar aniline derivatives have shown how substituents influence molecular shape and packing. For instance, in related structures, intermolecular N-H···N or N-H···O hydrogen bonds often form chains or dimeric structures that define the crystal packing. researchgate.netresearchgate.netnih.gov The analysis of such a structure for a derivative of 2-(aminomethyl)-4-methylaniline would provide a definitive structural proof and insight into its physical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(aminomethyl)-4-methylaniline dihydrochloride?

  • Synthesis : The compound can be synthesized via reductive amination of 4-methyl-2-nitrobenzaldehyde followed by hydrochlorination. Reaction conditions (e.g., solvent polarity, HCl stoichiometry) must be optimized to avoid side products like over-hydrochlorinated species .
  • Characterization :

  • NMR : Use 1^1H and 13^13C NMR to confirm amine protonation and aromatic substituent positions.
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities (e.g., unreacted precursors) .
  • X-ray Crystallography : For structural validation, grow single crystals in methanol/water mixtures and analyze hydrogen-bonding networks, as demonstrated for related hydrochlorides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to mitigate inhalation risks .
  • Spill Management : Collect solid spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .

Q. How can researchers detect and quantify impurities in this compound?

  • Analytical Workflow :

  • LC-MS : Use high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., dehydrohalogenated byproducts).
  • Ion Chromatography : Quantify residual chloride ions to confirm dihydrochloride stoichiometry .
  • Reference Standards : Cross-validate results against certified reference materials (CRMs) for structurally similar amines (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the optimization of this compound’s electronic properties?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model protonation effects and charge distribution. Becke’s three-term exchange-correlation functional is recommended for thermochemical accuracy in amine systems .
  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
    • Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .

Q. How can contradictory data on synthetic yields be resolved in published studies?

  • Case Study : If yields vary across studies (e.g., 60–85%), systematically test variables:

  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents on reaction kinetics.
  • Catalyst Screening : Evaluate Pd/C vs. Raney Ni for reductive amination efficiency .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, HCl concentration) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Applications :

  • Antifolate Agents : Serve as a precursor for aminopterin analogs by coupling with pteridine moieties, as seen in impurity profiling of antifolate drugs .
  • Fluorescent Probes : Functionalize the aromatic amine for use in bioimaging agents, analogous to DAPI’s DNA-binding mechanism .
    • Mechanistic Insights : Study its reactivity in SNAr reactions with halogenated heterocycles to design targeted inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.